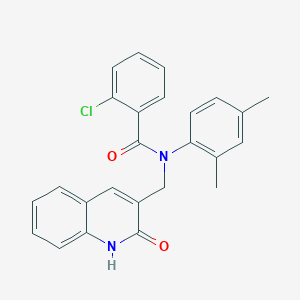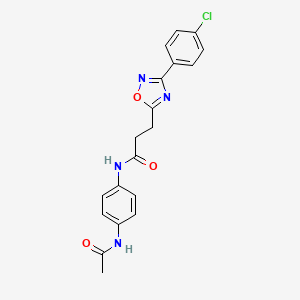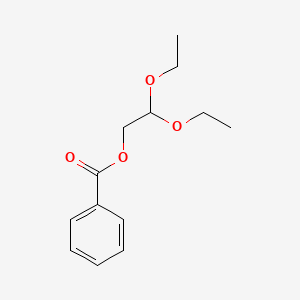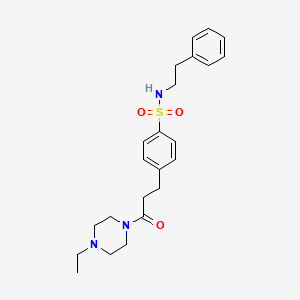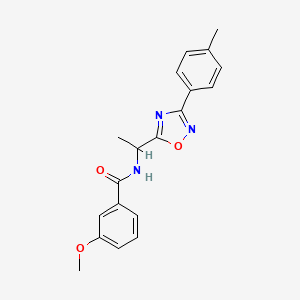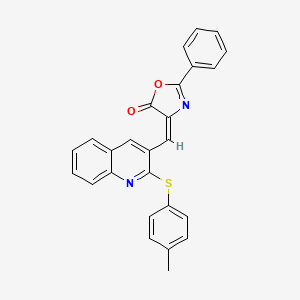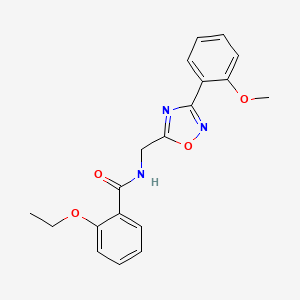
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. The compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory conditions such as arthritis. The compound has also been shown to possess potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide is its broad range of biological activities. This makes it a versatile compound that can be used for a variety of different applications. However, one of the main limitations of the compound is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are a number of future directions for research on 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide. One potential area of research is the development of new drugs based on the compound. Another potential area of research is the investigation of the compound's mechanism of action, which could lead to the development of new therapies for a range of different conditions. Finally, further research is needed to explore the limitations of the compound and to develop new synthesis methods that can overcome these limitations.
Méthodes De Synthèse
The synthesis of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of cyclohexyl hydrazine with ethyl acetoacetate to form 5-cyclohexyl-1,2,4-oxadiazole. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride and p-toluidine to form the final product.
Applications De Recherche Scientifique
The chemical compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been shown to possess potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-15-8-10-17(11-9-15)25-30(26,27)18-12-13-20(28-2)19(14-18)21-23-22(29-24-21)16-6-4-3-5-7-16/h8-14,16,25H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWMBLLIAUYHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

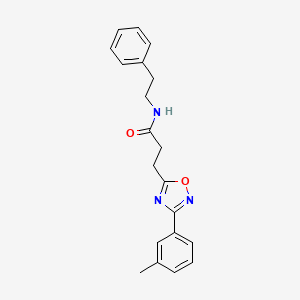

![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)
